molecular formula C15H20ClF2N5O B4336084 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

Cat. No.: B4336084
M. Wt: 359.80 g/mol
InChI Key: KJJTZHVDGSRGQW-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups, and an acetamide moiety linked to another pyrazole ring

Preparation Methods

The synthesis of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of substituents: Chloro, difluoromethyl, and methyl groups are introduced through halogenation, fluorination, and alkylation reactions, respectively.

    Acetamide linkage: The acetamide group is introduced by reacting the substituted pyrazole with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Final coupling: The two pyrazole rings are coupled through a methylamine linkage, forming the final compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoromethyl positions, leading to the formation of new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break the acetamide linkage, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases, pending further pharmacological studies.

    Industry: It may be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE depends on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor binding: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.

    Pathway modulation: The compound could influence various cellular pathways, affecting processes like cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar compounds to 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or industrial applications. Examples include:

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

    Other pyrazole derivatives: Compounds with variations in the substituents on the pyrazole ring, which can lead to different chemical and biological properties.

Properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClF2N5O/c1-8-11(9(2)22(5)19-8)6-21(4)12(24)7-23-10(3)13(16)14(20-23)15(17)18/h15H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJTZHVDGSRGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)CN2C(=C(C(=N2)C(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

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